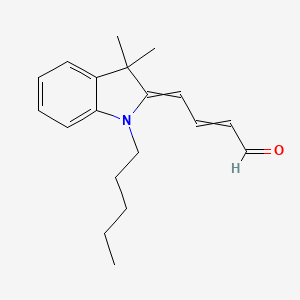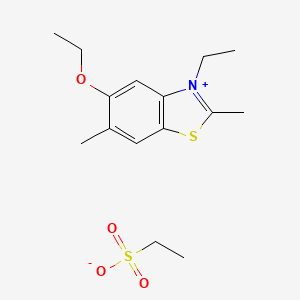
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate: is a chemical compound with the molecular formula C15H23NO4S2 and a molecular weight of 345.47742 g/mol . This compound belongs to the class of benzothiazolium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate typically involves the reaction of 2,6-dimethylbenzothiazole with ethyl iodide and ethanesulfonic acid under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or ethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby inhibiting their function. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylbenzothiazole
- 3-Ethyl-2-methylbenzothiazolium chloride
- 5-Methoxy-2-ethylbenzothiazole
Uniqueness
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and ethyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
654069-92-8 |
|---|---|
Molecular Formula |
C15H23NO4S2 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
ethanesulfonate;5-ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C13H18NOS.C2H6O3S/c1-5-14-10(4)16-13-7-9(3)12(15-6-2)8-11(13)14;1-2-6(3,4)5/h7-8H,5-6H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
NSSGUNZVHCDCCF-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=C(C(=C2)C)OCC)C.CCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
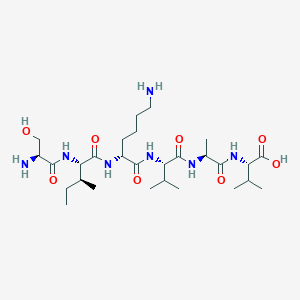
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)





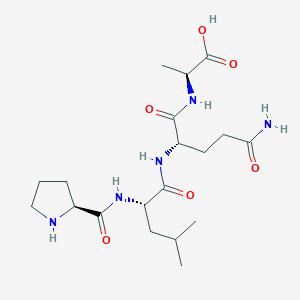
![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)
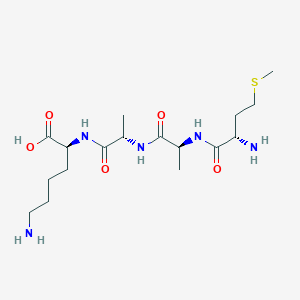
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
